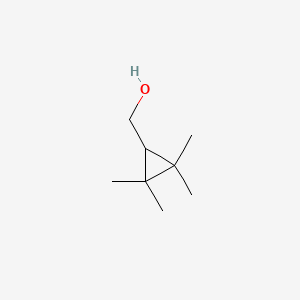

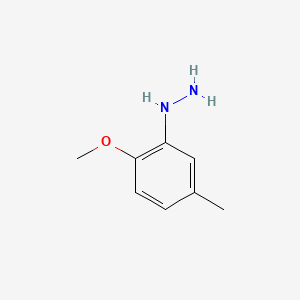

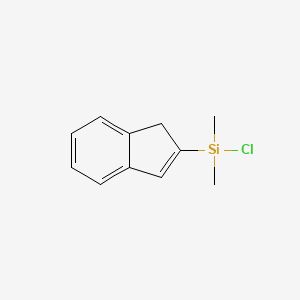

![molecular formula C8H12O B3050241 Bicyclo[3.1.0]hexan-2-one, 6,6-dimethyl-, (1R,5S)- CAS No. 244610-30-8](/img/structure/B3050241.png)

Bicyclo[3.1.0]hexan-2-one, 6,6-dimethyl-, (1R,5S)-

Overview

Description

“Bicyclo[3.1.0]hexan-2-one, 6,6-dimethyl-, (1R,5S)-” is a chemical compound with the molecular formula C6H8O . It is a key intermediate in the synthesis of several bioactive compounds .

Synthesis Analysis

The synthesis of “Bicyclo[3.1.0]hexan-2-one, 6,6-dimethyl-, (1R,5S)-” has been described in several studies. One efficient synthesis method involves the development of a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene . This process has been successfully demonstrated on a multi-kilogram scale . Another study reported the synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation .Molecular Structure Analysis

The molecular structure of “Bicyclo[3.1.0]hexan-2-one, 6,6-dimethyl-, (1R,5S)-” can be analyzed using various spectroscopic techniques . The compound has a bicyclic structure with two six-membered rings .Chemical Reactions Analysis

The chemical reactions involving “Bicyclo[3.1.0]hexan-2-one, 6,6-dimethyl-, (1R,5S)-” are complex and involve several steps. For instance, the synthesis process involves a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene . Another reaction involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Physical And Chemical Properties Analysis

The physical and chemical properties of “Bicyclo[3.1.0]hexan-2-one, 6,6-dimethyl-, (1R,5S)-” can be determined using various analytical techniques. The compound has a molecular formula of C6H8O .Scientific Research Applications

Conformational Analysis and Biological Activity : Bicyclo[3.1.0]hexane derivatives, including those with embedded heteroatoms, have been used as core structures in small molecules with diverse biological activities. These compounds have been instrumental in designing conformationally locked analogues of nucleoside building blocks and other bioactive compounds, demonstrating their versatility in molecular design (Jimeno et al., 2011).

Synthetic Applications : The bicyclo[3.1.0]hexane structure has been utilized in synthetic chemistry, particularly in the Kulinkovich cyclopropanation reactions of carboxylic esters with olefins. This showcases its utility in producing complex organic compounds (Kim, Sung & Cha, 2003).

Scaleable Synthesis : Efficient synthesis methods for bicyclo[3.1.0]hexan-2-one have been developed, highlighting its potential for large-scale production. This is crucial for its application in various scientific fields (Alorati et al., 2007).

Structural Studies : Studies on the crystal structure of bicyclo[3.1.0]hexane derivatives have provided insights into their conformational properties, which is essential for understanding their interactions in various chemical and biological processes (Yufit et al., 2003).

Pharmacological Aspects : Derivatives of bicyclo[3.1.0]hexane have been explored for their pharmacological properties, particularly as metabotropic glutamate receptor antagonists or agonists. This demonstrates the compound's significance in medicinal chemistry (Gallos et al., 2001).

Strain-Induced Transformations : Bicyclo[3.1.0]hex-1-ene, a related structure, undergoes various strain-induced transformations, which have been studied for their synthetic applications to natural products. This highlights the compound's role in organic synthesis (Lee & Ghorai, 2021).

Nucleoside Analogue Synthesis : The bicyclo[3.1.0]hexane ring system has been employed in synthesizing nucleoside analogues, particularly in locking the conformation of the sugar ring, which is crucial in developing therapeutic agents (Kim, Jacobson & Kim, 2006).

Future Directions

“Bicyclo[3.1.0]hexan-2-one, 6,6-dimethyl-, (1R,5S)-” and similar bicyclic structures are playing an increasingly important role in the development of bio-active compounds . They are still underexplored from a synthetic accessibility point of view, indicating potential for future research and development .

properties

IUPAC Name |

(1R,5S)-6,6-dimethylbicyclo[3.1.0]hexan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-8(2)5-3-4-6(9)7(5)8/h5,7H,3-4H2,1-2H3/t5-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKSYTSBZMCHBI-FSPLSTOPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C(=O)CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2[C@H]1C(=O)CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472024 | |

| Record name | CTK0I7369 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

244610-30-8 | |

| Record name | CTK0I7369 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

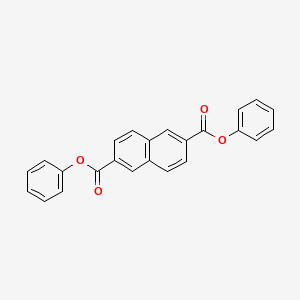

![Benzo[1,2-b:5,4-b']bisbenzofuran](/img/structure/B3050175.png)

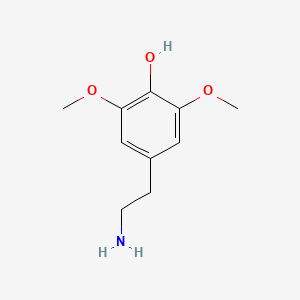

![8,9-Dimethoxy-3,3,5,11-tetramethylpyrano[3,2-a]carbazole](/img/structure/B3050178.png)

![Tert-butyl 4-[4-(3,3-dimethylbutyl)anilino]-1-piperidinecarboxylate](/img/structure/B3050180.png)